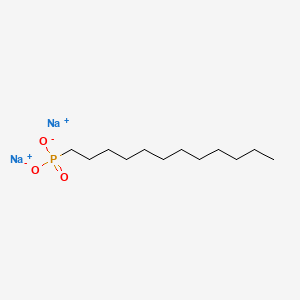
Dodecylphosphonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecylphosphonic acid, sodium salt is an organophosphorus compound with the molecular formula C₁₂H₂₅Na₂O₃P. It is a surfactant, meaning it has both hydrophobic and hydrophilic properties, making it useful in various applications such as detergents, emulsifiers, and corrosion inhibitors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dodecylphosphonic acid, sodium salt can be synthesized through the reaction of dodecylphosphonic acid with sodium hydroxide. The reaction typically involves dissolving dodecylphosphonic acid in a suitable solvent and then adding sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions in controlled environments to ensure purity and consistency. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form phosphonic acid derivatives.
Reduction: It can also participate in reduction reactions, although these are less common.
Substitution: The compound can undergo substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts.
Major Products:
Oxidation Products: Phosphonic acid derivatives.
Reduction Products: Reduced phosphonic compounds.
Substitution Products: Metal phosphonates.
Wissenschaftliche Forschungsanwendungen
Dodecylphosphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a corrosion inhibitor for metals.
Biology: Employed in the study of cell membranes and as a component in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and coatings.
Wirkmechanismus
The mechanism of action of dodecylphosphonic acid, sodium salt involves its ability to form self-assembling monolayers on surfaces. This property allows it to modify surface energy, wetting, and work function of materials. The compound interacts with metal surfaces to form a protective layer, preventing corrosion and enhancing durability .
Vergleich Mit ähnlichen Verbindungen
- Decylphosphonic Acid, Sodium Salt
- Hexadecylphosphonic Acid, Sodium Salt
- Octylphosphonic Acid, Sodium Salt
Comparison: Dodecylphosphonic acid, sodium salt is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and corrosion inhibitor compared to shorter or longer chain phosphonic acids .
Eigenschaften
CAS-Nummer |
50869-33-5 |
|---|---|
Molekularformel |
C12H25Na2O3P |
Molekulargewicht |
294.28 g/mol |
IUPAC-Name |
disodium;dodecyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C12H27O3P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);;/q;2*+1/p-2 |
InChI-Schlüssel |
MTKBLDWVUKWLHT-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


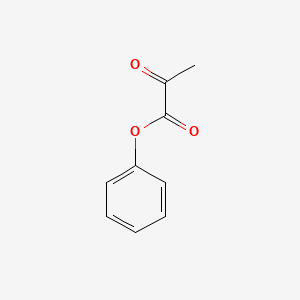

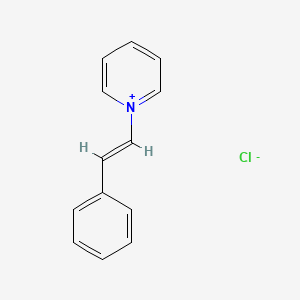
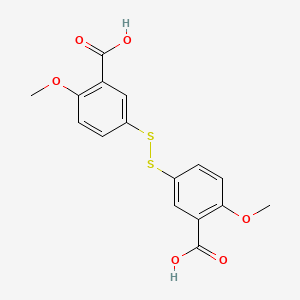
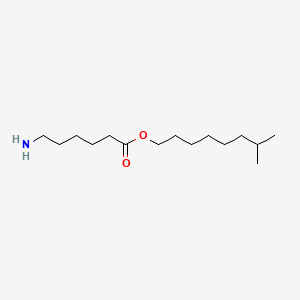


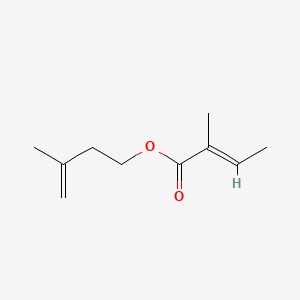
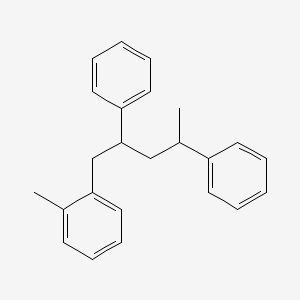
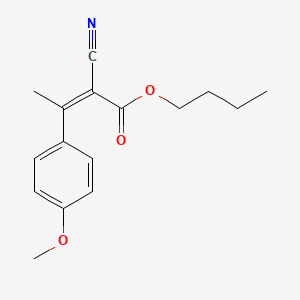

![N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine](/img/structure/B12660171.png)
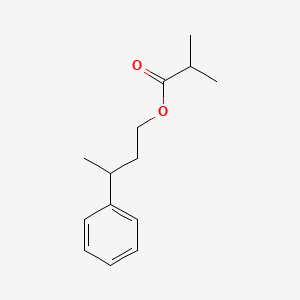
![(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12660175.png)
